N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-methyl-1,2-oxazole-5-carboxamide
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Overview
Description
N-{1-[(2-CHLOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-3-METHYL-1,2-OXAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrazole ring, an oxazole ring, and a chlorophenyl group, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(2-CHLOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-3-METHYL-1,2-OXAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and oxazole intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include chlorophenyl methyl ketone, dimethyl hydrazine, and various catalysts to facilitate the formation of the heterocyclic rings.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(2-CHLOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-3-METHYL-1,2-OXAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2), nitrating agents like nitric acid (HNO3), and sulfonating agents like sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{1-[(2-CHLOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-3-METHYL-1,2-OXAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{1-[(2-CHLOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-3-METHYL-1,2-OXAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Properties
Molecular Formula |
C17H17ClN4O2 |
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Molecular Weight |
344.8 g/mol |
IUPAC Name |
N-[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-methyl-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C17H17ClN4O2/c1-10-8-15(24-21-10)17(23)19-16-11(2)20-22(12(16)3)9-13-6-4-5-7-14(13)18/h4-8H,9H2,1-3H3,(H,19,23) |
InChI Key |
SWBYNQBSMRUEIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=C(N(N=C2C)CC3=CC=CC=C3Cl)C |
Origin of Product |
United States |
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